12-Phenyl-12H-dibenzo[b,h]fluoren-12-ol
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Overview
Description
Preparation Methods
The synthesis of 12-Phenyl-12H-dibenzo[b,h]fluoren-12-ol typically involves Friedel–Crafts acyl rearrangements. Dibenzofluorenones undergo reversible Friedel–Crafts acyl rearrangements in polyphosphoric acid (PPA) at elevated temperatures . The reaction conditions and specific reagents used can vary, but the process generally involves the acylation of aromatic compounds followed by rearrangement to form the desired product.
Chemical Reactions Analysis
12-Phenyl-12H-dibenzo[b,h]fluoren-12-ol can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or quinones, while reduction reactions could produce alcohols or hydrocarbons .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a precursor for synthesizing more complex molecules. In biology and medicine, it may be studied for its potential therapeutic properties, such as anticancer or antimicrobial activities. Industrially, it can be used in the production of advanced materials, including polymers and electronic components .
Mechanism of Action
The mechanism of action of 12-Phenyl-12H-dibenzo[b,h]fluoren-12-ol involves its interaction with molecular targets and pathways within cells. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter cellular processes. For example, its oxidation products may interact with cellular proteins or DNA, leading to changes in cell function .
Comparison with Similar Compounds
12-Phenyl-12H-dibenzo[b,h]fluoren-12-ol is unique compared to other similar compounds due to its specific structural features and reactivity. Similar compounds include 12H-dibenzo[b,h]fluoren-12-one and other dibenzofluorene derivatives . These compounds share some chemical properties but differ in their specific reactivity and applications.
Properties
Molecular Formula |
C27H18O |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
12-phenylpentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,13,15,17,19-decaen-12-ol |
InChI |
InChI=1S/C27H18O/c28-27(22-12-2-1-3-13-22)25-16-20-10-6-4-8-18(20)14-23(25)24-15-19-9-5-7-11-21(19)17-26(24)27/h1-17,28H |
InChI Key |
IRANHQYTQDPQPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC4=CC=CC=C4C=C3C5=CC6=CC=CC=C6C=C52)O |
Origin of Product |
United States |
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